GW1929

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

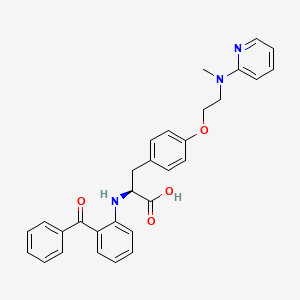

Chemical Structure and Properties

The presence of a carboxylic acid group (COOH) suggests the molecule's potential role in biological processes or drug development. Carboxylic acids can participate in various interactions, including binding to enzymes or receptors. The benzoyl and pyridyl groups are known to be present in many bioactive molecules. PubChem, National Institutes of Health

Limited Literature Search

A search of scientific databases like ScienceDirect or PubMed Central using the full chemical name yielded no publications focused on this specific molecule. However, a similar compound, (S)-2-((2-Benzoylphenyl)amino)-3-(4-(2-(methylamino)ethoxy)phenyl)propanoic acid (GW1929), has been investigated for its potential to inhibit enzymes involved in cell cycle progression. RCSB Protein Data Bank - EDK Ligand Summary Page:

GW1929 is a potent, tyrosine-based agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in regulating glucose metabolism, lipid storage, and inflammation. The compound exhibits high selectivity for PPARγ, with effective concentrations (EC₅₀) of 6.2 nM for human receptors and 13 nM for murine receptors . Structurally, GW1929 features a carboxylic group that allows it to engage in specific chemical interactions, enhancing its biological activity .

As a PPARγ agonist, GW1929 promotes the differentiation of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This shift is vital for reducing inflammation and fibrosis in various tissues, particularly the liver . Additionally, GW1929 has shown potential benefits in improving metabolic functions in perimenopausal models by enhancing uterine and ovarian health .

The synthesis of GW1929 typically involves multi-step organic reactions. A common approach includes the use of starting materials that undergo various transformations such as coupling reactions and functional group modifications. For example, the synthesis can be achieved through reactions involving carboxylic acids and amines under controlled conditions to ensure high purity and yield. Specific methodologies may also incorporate dendrimer technology for enhanced delivery mechanisms .

GW1929 has several applications in biomedical research and therapeutic development:

- Anti-inflammatory treatments: Its ability to modulate macrophage polarization makes it a candidate for therapies aimed at chronic inflammatory diseases.

- Metabolic disorders: Due to its role in glucose and lipid metabolism, GW1929 is investigated for potential use in treating conditions like diabetes and obesity .

- Targeted drug delivery: The compound's chemical properties allow it to be used in designing targeted delivery systems for other therapeutic agents .

Studies on GW1929 have focused on its interactions with PPARγ and other signaling pathways. It has been shown to engage with various co-regulators that modulate gene expression related to metabolism and inflammation. The compound's binding characteristics have been elucidated through techniques such as isothermal titration calorimetry, revealing insights into its affinity and specificity for PPARγ .

GW1929 shares structural and functional similarities with several other PPARγ agonists. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Rosiglitazone | Thiazolidinedione | Known for its efficacy but associated with cardiovascular risks. |

| Pioglitazone | Thiazolidinedione | Has a broader mechanism of action affecting multiple pathways. |

| T2384 | Non-thiazolidinedione | Dual PPARα/γ agonist with potential anti-diabetic properties. |

| L312 | Non-thiazolidinedione | Selective regulation of adipocyte differentiation without adverse effects on bone density. |

GW1929 is unique due to its non-thiazolidinedione structure, which may provide different pharmacological profiles compared to traditional PPARγ agonists like rosiglitazone and pioglitazone, potentially leading to fewer side effects while maintaining efficacy .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Wojtowicz AK, Szychowski KA, Kajta M. PPAR-γ agonist GW1929 but not antagonist

3: Kaundal RK, Sharma SS. Ameliorative effects of GW1929, a nonthiazolidinedione

4: Kaundal RK, Sharma SS. GW1929: a nonthiazolidinedione PPARγ agonist,

5: Moore-Carrasco R, Figueras M, Ametller E, López-Soriano FJ, Argilés JM,

6: Huang WC, Chio CC, Chi KH, Wu HM, Lin WW. Superoxide anion-dependent